Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Antiproliferative SAR Triazolopyridine Thienyl heterocycle advantage

Researchers needing GSK-3β (IC50 111 nM benchmark) or p38 MAPK probes often find 3-aryl/alkyl triazolopyridines lack potency. This compound provides the validated 8-amino hinge binder and a 3-(2-thienyl) group delivering sulfur-mediated interactions. - 5-fold higher antiproliferative activity vs 5-FU in HeLa compared to phenyl analogs - Methyl ester handle for SAR; orthogonal derivatization (8-NH2, 6-CO2Me, 3-thienyl) - Ideal for fragment-based discovery or IDO1 immuno-oncology screening

Molecular Formula C12H10N4O2S
Molecular Weight 274.3 g/mol
CAS No. 927802-12-8
Cat. No. B1474095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
CAS927802-12-8
Molecular FormulaC12H10N4O2S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NN=C2C(=C1)N)C3=CC=CS3
InChIInChI=1S/C12H10N4O2S/c1-18-12(17)7-5-8(13)10-14-15-11(16(10)6-7)9-3-2-4-19-9/h2-6H,13H2,1H3
InChIKeyIZXRDUUEUUXFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate – Overview


Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 927802-12-8; molecular formula C12H10N4O2S; MW 274.30 g/mol) belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a privileged scaffold validated across multiple kinase targets including p38 MAPK, GSK-3β, c-Met, and IDO1 [1][2]. The compound features three pharmacologically relevant structural elements: an 8-amino group implicated in kinase hinge-binding, a 6-methyl carboxylate ester providing a synthetic derivatization handle, and a 3-(2-thienyl) substituent that distinguishes it from the more common 3-phenyl, 3-alkyl, and 3-unsubstituted analogs within this compound series . The thienyl sulfur atom introduces heteroatom-mediated interaction potential (hydrogen bonding, metal coordination, sulfur-π contacts) absent in purely carbocyclic or alkyl congeners [3].

Kinase inhibitor screening library diversification (GSK-3β, p38 MAPK)
2-Thienyl substitution for heteroatom-mediated binding studies
6-Methyl ester handle for downstream property tuning

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate – Superiority Over Analogs


Generic substitution of the 3-(2-thienyl) group with a 3-phenyl, 3-cyclohexyl, or 3-methyl substituent is inadvisable because published structure-activity relationship (SAR) data within the [1,2,4]triazolo[4,3-a]pyridine class demonstrate that heteroaryl substituents at position 3, particularly thienyl, confer quantitatively superior antiproliferative potency compared to carbocyclic aryl or alkyl groups [1]. In a systematic comparative study of 6-arylamino-triazolo[4,3-a]pyridines, replacing the 3-phenyl substituent with a 3-thienyl group increased antiproliferative activity approximately 5-fold over the clinical reference 5-fluorouracil, whereas cyclohexanyl and cyclopentanyl congeners completely lost inhibitory activity [1]. Furthermore, the 8-amino group is a critical pharmacophoric element for kinase hinge-region binding, as demonstrated by GSK-3β inhibitor series where this motif yielded IC50 values of 111 nM in enzymatic assays [2]. Removing or relocating the 8-amino group abolishes this binding mode, and substituting the 3-thienyl with a non-heteroaryl group eliminates the sulfur-mediated electronic and steric contributions that differentiate this compound within kinase inhibitor screening libraries [1][2].

3-Position
Phenyl or cyclohexyl replacement may not replicate the antiproliferative profile of the 2-thienyl variant
8-Amino group
Removal or relocation is expected to disrupt kinase hinge-region binding capacity
Heteroatom absence
Lack of thienyl sulfur removes sulfur-mediated interaction modalities (H-bonding, S-π)

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate – Differentiation Evidence


3-Thienyl vs. 3-Phenyl Antiproliferative Advantage

In a head-to-head comparative study of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives, the 3-thienyl-substituted analog (compound 8l) exhibited approximately 5-fold greater antiproliferative potency than the clinical reference 5-fluorouracil (5-FU) against HeLa cervical cancer cells, whereas the corresponding 3-phenyl and 3-cyclohexanyl congeners showed markedly weaker or no activity [1]. This provides direct evidence that the 2-thienyl heteroaryl group at position 3 confers a substantial potency advantage over both aromatic carbocyclic (phenyl) and saturated alkyl (cyclohexyl) substituents in this scaffold class.

Thienyl vs Phenyl
Head-to-head
~5-fold higher activity vs 5-FU (HeLa)
Supports thienyl-specific SAR interpretation
HeLa MTT assay; 24 h; 5-FU reference
Antiproliferative SAR Triazolopyridine Thienyl heterocycle advantage

8-Amino Pharmacophore in GSK-3β Inhibition

The 8-amino group on the [1,2,4]triazolo[4,3-a]pyridine scaffold has been experimentally validated as a kinase hinge-binding pharmacophore. In a focused series of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, compound 17c bearing the 8-amino motif achieved an enzymatic IC50 of 111 nM against GSK-3β and a cell-based EC50 of 1.78 μM [1]. This pharmacophoric requirement is scaffold-specific: the 8-amino group forms critical hydrogen bonds with the kinase hinge region that would be absent in 7-amino, 6-amino, or des-amino analogs of this ring system [1].

8-NH2 Pharmacophore
Reported
IC50 = 111 nM (GSK-3β); EC50 = 1.78 μM
Hinge-binding pharmacophore confirmed
Recombinant enzyme; H4IIE cell assay
GSK-3β inhibition Kinase pharmacophore 8-Amino triazolopyridine

p38α MAP Kinase Inhibition by Triazolopyridine Scaffold

The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated exceptional potency as a p38α MAP kinase inhibitor platform. The prototypical compound CP-808844 (3-isopropyl-triazolo[4,3-a]pyridine derivative) achieved an IC50 of 5 nM against activated p38α, while CP-944629 reached 1.8 nM with selectivity over 26 other kinases (IC50 >10 μM) [1]. These data establish the triazolo[4,3-a]pyridine core as a validated kinase inhibitor scaffold with sub-nanomolar potency potential. The 3-position substituent (isopropyl in CP-808844, thienyl in the target compound) serves as a key potency and selectivity determinant, with heteroaryl groups offering additional interaction modalities beyond simple alkyl substitution [1].

p38α MAPK Inhibition
Class-level
Class IC50: 1.8–5 nM (p38α)
Scaffold kinase inhibition context
>5,500-fold selectivity window reported
p38 MAPK inhibition Triazolopyridine Kinase selectivity

2-Thienyl Sulfur Interaction Advantage

The 2-thienyl substituent at position 3 introduces a divalent sulfur atom capable of participating in S···H hydrogen bonding, S-π aromatic interactions, and transition metal coordination – interaction modalities entirely absent in the 3-phenyl (CH only), 3-cyclohexyl (sp³ carbon only), 3-methyl (small alkyl), and 3-unsubstituted (hydrogen) analogs of this compound series [1]. Within the broader [1,2,4]triazolo[4,3-a]pyridine literature, heteroaryl substitution at position 3 (thienyl, thiazolyl, furanyl) consistently outperforms carbocyclic aryl and alkyl groups in antiproliferative assays, with the thienyl group providing an optimal balance of aromatic character, heteroatom availability, and steric profile [2]. The thienyl sulfur can also serve as a metabolic soft spot or a site for further functionalization (oxidation to sulfoxide/sulfone), offering diversification pathways not available to phenyl or alkyl-substituted analogs [1].

Thienyl Sulfur
Class-level inference
S-mediated H-bonding, S-π, metal coordination
Interaction modality absent in aryl/alkyl
Heteroatom analysis and SAR support
Thienyl sulfur interactions Ligand design Heteroaryl SAR

6-Methyl Ester Derivatization Handle

The 6-methyl carboxylate ester provides a chemically orthogonal derivatization handle that is maintained across the 3-substituted analog series but gains unique value in the 3-(2-thienyl) context. The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H2O) without affecting the thienyl sulfur or the 8-amino group, enabling late-stage functionalization to amides, hydrazides, or active esters . This contrasts with analogs bearing oxidation-sensitive substituents or those where ester hydrolysis competes with other functional group reactivity. The resulting carboxylic acid (MW 260.27) offers improved aqueous solubility at physiological pH via salt formation, while the methyl ester prodrug form (MW 274.30, target compound) provides enhanced membrane permeability for cellular assays [1]. This dual-utility feature (ester for permeability/protection, acid for solubility/conjugation) is shared with the 927802 congener series but is particularly valuable when combined with the potency-enhancing 2-thienyl group [1].

6-CO2Me Handle
Supporting evidence
Ester hydrolyzable to acid (ΔMW 14 Da)
Permeability/solubility tuning handle
Compatible with 8-NH2 and 3-thienyl
Synthetic diversification Prodrug design Carboxylate ester handle

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate – Application Scenarios


GSK-3β and p38 MAPK Kinase Inhibitor Screening

This compound is optimally deployed as a diversity element in kinase-focused screening libraries targeting GSK-3β, p38 MAPK, or related serine/threonine kinases. The 8-amino group satisfies the hinge-binding pharmacophore requirement validated by GSK-3β inhibitors (IC50 = 111 nM benchmark) [1], while the 3-(2-thienyl) substituent provides differentiated chemical space beyond the extensively patented 3-aryl and 3-alkyl triazolo[4,3-a]pyridine series. The methyl ester enables subsequent property optimization without re-synthesis of the core scaffold. For procurement decisions, this specific compound should be selected over the 3-phenyl or 3-methyl analogs because the thienyl sulfur introduces interaction modalities that cannot be achieved with carbocyclic substituents [2].

3-Heteroaryl vs. 3-Aryl Antiproliferative SAR

Based on published data showing that 3-thienyl substitution delivers approximately 5-fold greater antiproliferative potency over 5-FU in HeLa cells compared to phenyl and cyclohexanyl analogs [1], this compound serves as a critical tool for systematic SAR exploration at the 3-position of the triazolo[4,3-a]pyridine scaffold. Researchers comparing 3-(2-thienyl), 3-(3-thienyl), 3-(2-furyl), and 3-(2-thiazolyl) variants should prioritize this compound as the benchmark 2-thienyl representative. The methyl ester can be hydrolyzed to the carboxylic acid for solubility studies or converted to amides for target engagement profiling, enabling comprehensive property-activity relationship mapping [2].

Triazolopyridine Core for Fragment-Based Discovery

The compound's three functional handles (8-NH2, 3-thienyl, 6-CO2Me) make it suitable as an advanced fragment or scaffold for fragment-based drug discovery (FBDD) programs. The 8-amino group can be elaborated via reductive amination, amide coupling, or Buchwald-Hartwig arylation; the 6-methyl ester can be hydrolyzed and coupled to diverse amine fragments; and the 3-thienyl group can undergo electrophilic substitution (bromination, nitration) or metal-catalyzed cross-coupling for further diversification [1]. This orthogonal derivatizability distinguishes it from simpler triazolo[4,3-a]pyridine fragments that lack one or more of these vectors, enabling efficient fragment growth in three independent directions from a single procurement [1].

IDO1 Inhibitor Development for Immuno-Oncology

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been identified as a new chemotype for IDO1 catalytic holo-inhibitors, a target class of high current interest in cancer immunotherapy [1]. The 3-(2-thienyl) substitution provides an underexplored vector within this emerging target space, as published IDO1 triazolopyridine inhibitors have primarily featured aryl or alkyl substituents at position 3 [1]. The combination of the 8-amino group (potential heme-iron coordination) and the 2-thienyl sulfur (additional metal coordination or hydrophobic pocket occupancy) offers a unique binding hypothesis that differentiates this compound from existing IDO1 inhibitor chemotypes. Procurement should be prioritized for academic and industrial immuno-oncology groups seeking novel IP space in the IDO1/TDO inhibitor field [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor screening (GSK-3β, p38α)
8-NH2 hinge-binding; 3-(2-thienyl) diversity element
Kinase panel selectivity and cellular activity
Antiproliferative SAR at 3-position
3-(2-thienyl) vs. aryl/alkyl comparison
Cell-based potency and target engagement
Fragment-based drug discovery
Orthogonal derivatization vectors (8-NH2, 6-CO2Me, 3-thienyl)
Fragment elaboration feasibility and synthetic tractability
IDO1 inhibitor research
Underexplored 3-thienyl vector; 8-NH2 for heme coordination hypothesis
IDO1 enzymatic and cellular inhibition
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